N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide
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Overview
Description
“N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide” is a complex chemical compound1. However, there is limited information available about this specific compound.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure analysis of this compound could not be retrieved due to lack of available data.Chemical Reactions Analysis
The chemical reactions involving this compound could not be retrieved due to lack of available data.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound could not be retrieved due to lack of available data.Scientific Research Applications
COX-2 Inhibitor Development
A study by Hashimoto et al. (2002) synthesized a series of benzenesulfonamide derivatives to evaluate their ability to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. The introduction of a fluorine atom was found to increase COX-1/COX-2 selectivity, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor, JTE-522, which is under phase II clinical trials for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto, Imamura, Haruta, & Wakitani, 2002).
Novel Synthesis Methods
Xiang et al. (2016) reported a method for generating benzosultams via trifluoromethylation of 2-ethynylbenzenesulfonamide under visible light irradiation, using Togni's reagent in the presence of a photocatalyst. This transformation proceeds efficiently at room temperature, highlighting a novel pathway for creating complex sulfonamide-based structures (Xiang, Kuang, & Wu, 2016).
Antitubercular Activity
Purushotham and Poojary (2018) explored the antitubercular potential of a sulfonamide compound through docking studies against the enoyl reductase enzyme of Mycobacterium tuberculosis. Their findings suggest that the compound could inhibit the bacterial enzyme, indicating its potential as an antitubercular agent (Purushotham & Poojary, 2018).
Safety And Hazards
Future Directions
The future directions of this compound could not be retrieved due to lack of available data. However, it is mentioned that it offers great potential for applications in drug discovery and development, particularly in the field of medicinal chemistry1.
Please note that the information provided is based on the limited data available and may not be fully comprehensive. For more detailed information, it is recommended to refer to scientific literature or consult with a chemistry expert.
properties
IUPAC Name |
N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-2,6-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4O3S/c20-15-7-4-8-16(21)17(15)29(27,28)22-11-12-24-19(26)25(14-5-2-1-3-6-14)18(23-24)13-9-10-13/h1-8,13,22H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBHBLUBVIQJCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNS(=O)(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide |
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